5-bromo-N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide
Overview
Description
5-bromo-N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a bromine atom at the 5th position of the furan ring, a methoxy group at the 2nd position, and a nitro group at the 4th position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Bromination: The furan ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Nitration: The phenyl ring is nitrated at the 4th position using a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).
Methoxylation: The phenyl ring is methoxylated at the 2nd position using a methoxylating agent such as dimethyl sulfate or methyl iodide.
Amidation: The carboxylic acid group of the furan ring is converted to the corresponding amide by reacting with 2-methoxy-4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 5-amino-N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: It is used in the development of new catalysts and as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group and the bromine atom can also influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-nitroanisole: Similar structure but lacks the carboxamide group.
N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide: Similar structure but lacks the bromine atom.
5-bromo-N-(4-methoxyphenyl)furan-2-carboxamide: Similar structure but lacks the nitro group.
Uniqueness
5-bromo-N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) in its structure. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O5/c1-19-10-6-7(15(17)18)2-3-8(10)14-12(16)9-4-5-11(13)20-9/h2-6H,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRRHNDKZLGOSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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